
2-(Tribromomethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tribromomethyl)quinazoline is a derivative of quinazoline, a heterocyclic compound that consists of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The addition of a tribromomethyl group to the quinazoline structure introduces unique chemical properties that make this compound an interesting compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)quinazoline typically involves the bromination of quinazoline derivatives. One common method is the reaction of quinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux conditions
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Tribromomethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The tribromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group or other lower brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in polar solvents.
Major Products Formed:
Oxidation: Formation of quinazoline carboxylic acids or aldehydes.
Reduction: Formation of lower brominated quinazoline derivatives or methylquinazoline.
Substitution: Formation of quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting tumor growth.
Industry: Utilized in the development of novel materials with unique chemical and physical properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(Tribromomethyl)quinazoline involves its interaction with specific molecular targets and pathways. The tribromomethyl group can enhance the compound’s ability to bind to enzymes and receptors, leading to:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in metabolic pathways, such as kinases and proteases.
Disruption of Cell Membranes: The tribromomethyl group can interact with lipid bilayers, leading to increased membrane permeability and cell lysis.
Induction of Apoptosis: The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Comparación Con Compuestos Similares
2-Methylquinazoline: Lacks the tribromomethyl group and has different chemical reactivity and biological activity.
2-Chloromethylquinazoline: Contains a chloromethyl group instead of a tribromomethyl group, leading to different chemical properties and applications.
2-(Dibromomethyl)quinazoline: Contains two bromine atoms instead of three, resulting in different reactivity and biological effects.
Uniqueness: 2-(Tribromomethyl)quinazoline is unique due to the presence of the tribromomethyl group, which imparts distinct chemical reactivity and biological activity
Propiedades
Número CAS |
130896-93-4 |
|---|---|
Fórmula molecular |
C9H5Br3N2 |
Peso molecular |
380.86 g/mol |
Nombre IUPAC |
2-(tribromomethyl)quinazoline |
InChI |
InChI=1S/C9H5Br3N2/c10-9(11,12)8-13-5-6-3-1-2-4-7(6)14-8/h1-5H |
Clave InChI |
CANNOHLMPQHJSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC(=N2)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


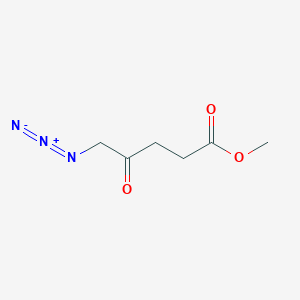
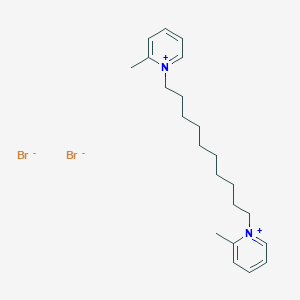
![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)
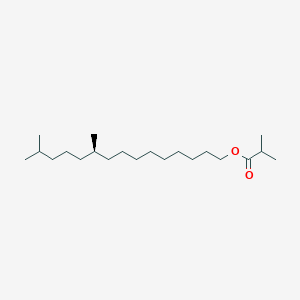
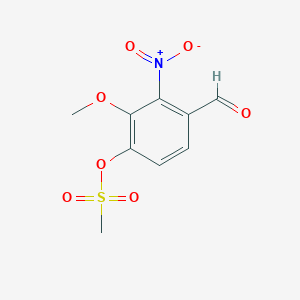
![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
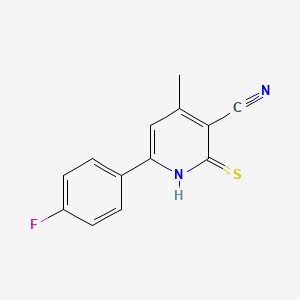
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)
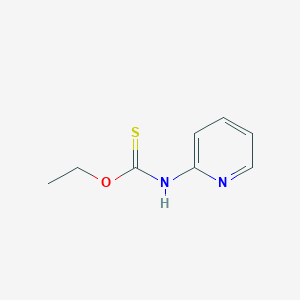

![3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one](/img/structure/B14279141.png)
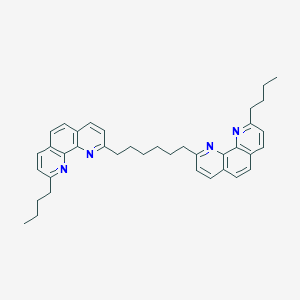
![2-{[(3-Ethenyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14279147.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(oxirane)](/img/structure/B14279148.png)
